2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester is a chemical compound with the molecular formula C18H15NO2S . This compound is characterized by the presence of an isothiocyanate group and two phenyl groups attached to the propenoic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester typically involves the reaction of 2-Propenoic acid derivatives with isothiocyanate reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the propenoic acid moiety can undergo addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, electrophiles such as halogens, and catalysts like palladium for polymerization reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while polymerization can produce high-molecular-weight polymers .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester involves its interaction with nucleophiles and electrophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or protein modification. The double bond in the propenoic acid moiety can also participate in addition reactions, further contributing to its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but lacks the isothiocyanate group.
2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester: Contains a cyano group instead of the isothiocyanate group.
2-Propenoic acid, ethyl ester: Simplest form with no additional functional groups.
Uniqueness
2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester is unique due to the presence of both the isothiocyanate group and the two phenyl groups. This combination imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61416-61-3 |
---|---|
Molekularformel |
C18H15NO2S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
ethyl 2-isothiocyanato-3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C18H15NO2S/c1-2-21-18(20)17(19-13-22)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3 |
InChI-Schlüssel |
ZRMFLDNDAAVCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.